Glucocorticoid receptor agonist-1 Ala-Ala-Mal
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Overview
Description
Glucocorticoid receptor agonist-1 Ala-Ala-Mal is a glucocorticosteroid and an agonist of the glucocorticoid receptor. This compound is known for its ability to bind to the glucocorticoid receptor, which plays a crucial role in regulating inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucocorticoid receptor agonist-1 Ala-Ala-Mal involves multiple steps, including the coupling of specific amino acids and the formation of the glucocorticoid structure. The reaction conditions typically require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) for solubility .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to maintain the high purity required for research and pharmaceutical applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can modify the glucocorticoid structure, affecting its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its binding affinity to the receptor.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various functionalized analogs .
Scientific Research Applications
Glucocorticoid receptor agonist-1 Ala-Ala-Mal has a wide range of scientific research applications:
Chemistry: Used in the study of steroid chemistry and receptor binding mechanisms.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for inflammatory and autoimmune diseases.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mechanism of Action
The compound exerts its effects by binding to the glucocorticoid receptor, leading to the activation or repression of target genes. This binding induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and regulate gene expression. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Mal: Another glucocorticoid receptor agonist used in similar research applications.
Other glucocorticosteroids: Compounds like dexamethasone and prednisone, which also target the glucocorticoid receptor but may have different binding affinities and effects.
Uniqueness: Glucocorticoid receptor agonist-1 Ala-Ala-Mal is unique due to its specific amino acid sequence and its ability to be conjugated with antibodies for targeted drug delivery. This makes it a valuable tool in the development of novel therapeutic agents .
Properties
Molecular Formula |
C48H54N4O11 |
---|---|
Molecular Weight |
863.0 g/mol |
IUPAC Name |
(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-N-[(2S)-1-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C48H54N4O11/c1-26(49-39(57)17-19-52-40(58)14-15-41(52)59)43(60)50-27(2)44(61)51-32-7-5-6-29(21-32)20-28-8-10-30(11-9-28)45-62-38-23-35-34-13-12-31-22-33(54)16-18-46(31,3)42(34)36(55)24-47(35,4)48(38,63-45)37(56)25-53/h5-11,14-16,18,21-22,26-27,34-36,38,42,45,53,55H,12-13,17,19-20,23-25H2,1-4H3,(H,49,57)(H,50,60)(H,51,61)/t26-,27-,34-,35-,36-,38+,42+,45+,46-,47-,48+/m0/s1 |
InChI Key |
STCNTKNIXVQMDF-ZYKKSPNHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)C)NC(=O)CCN8C(=O)C=CC8=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C)NC(=O)CCN8C(=O)C=CC8=O |
Origin of Product |
United States |
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